![molecular formula C15H19NO3 B4767868 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide](/img/structure/B4767868.png)
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide, also known as MDMA, is a synthetic compound that has gained widespread attention due to its psychoactive effects. It is commonly referred to as ecstasy or molly and has been used recreationally for its euphoric and empathogenic properties. However,
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide works primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in a flood of positive emotions and feelings of connection and empathy. However, the exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential adverse effects such as dehydration and hyperthermia. It also causes increased levels of cortisol, a stress hormone, which can have negative effects on the body over time.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has well-known effects on the brain and body. However, due to its illegal status, obtaining and using 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide in research can be challenging. Additionally, the potential for abuse and adverse effects on the body must be carefully considered.
Future Directions
There are several future directions for 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide research. One area of interest is the potential for 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide-assisted therapy in treating addiction and other mental health disorders. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide use. Finally, the development of safer and more effective 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide analogs could lead to new therapeutic options.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has been studied extensively for its potential therapeutic effects. It has been shown to increase empathy and social bonding, making it a promising treatment for psychiatric disorders such as PTSD, anxiety, and depression. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide-assisted therapy has been shown to be effective in reducing symptoms and improving quality of life in patients with these disorders.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)7-8-16-15(17)6-4-12-3-5-13-14(9-12)19-10-18-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,17)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFGNOMRUHITA-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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